4-Fluoroisoquinolin-5-amine 4-Fluoroisoquinolin-5-amine
Brand Name: Vulcanchem
CAS No.: 928664-14-6
VCID: VC5848283
InChI: InChI=1S/C9H7FN2/c10-7-5-12-4-6-2-1-3-8(11)9(6)7/h1-5H,11H2
SMILES: C1=CC2=CN=CC(=C2C(=C1)N)F
Molecular Formula: C9H7FN2
Molecular Weight: 162.167

4-Fluoroisoquinolin-5-amine

CAS No.: 928664-14-6

Cat. No.: VC5848283

Molecular Formula: C9H7FN2

Molecular Weight: 162.167

* For research use only. Not for human or veterinary use.

4-Fluoroisoquinolin-5-amine - 928664-14-6

Specification

CAS No. 928664-14-6
Molecular Formula C9H7FN2
Molecular Weight 162.167
IUPAC Name 4-fluoroisoquinolin-5-amine
Standard InChI InChI=1S/C9H7FN2/c10-7-5-12-4-6-2-1-3-8(11)9(6)7/h1-5H,11H2
Standard InChI Key WSUBMVBAMAKLFM-UHFFFAOYSA-N
SMILES C1=CC2=CN=CC(=C2C(=C1)N)F

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

4-Fluoroisoquinolin-5-amine belongs to the isoquinoline family, characterized by a benzene ring fused to a pyridine ring. The compound features a fluorine atom at the 4-position and an amino group at the 5-position (Figure 1). Its molecular formula is C₉H₇FN₂, with a molecular weight of 162.16 g/mol .

Table 1: Key Molecular Descriptors

PropertyValueSource
IUPAC Name4-fluoroisoquinolin-5-amine
SMILESC1=CC2=CN=CC(=C2C(=C1)N)F
InChIKeyWSUBMVBAMAKLFM-UHFFFAOYSA-N
CAS Number928664-14-6

The planar structure of the isoquinoline core facilitates π-π stacking interactions, while the electron-withdrawing fluorine and electron-donating amino group create a polarized electronic environment .

Synthesis and Manufacturing

Primary Synthetic Routes

The synthesis typically involves a two-step process:

  • Nitration of 4-fluoroisoquinoline: Introduction of a nitro group at the 5-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C).

  • Reduction to amine: Catalytic hydrogenation (H₂/Pd-C) or stoichiometric reduction (SnCl₂/HCl) converts the nitro group to an amino group.

A modified approach from Hidaka et al. (2001) starts with 4-bromoisoquinoline, undergoing amination via Buchwald-Hartwig coupling to install the amino group before fluorination . Yields remain unspecified in public data, though optimization of reaction time and catalyst loading is critical for scalability.

Industrial Production Challenges

Key challenges include:

  • Regioselectivity: Competing nitration at positions 6 and 8 requires precise temperature control.

  • Purification: Separation from di- and tri-substituted byproducts necessitates advanced chromatography or recrystallization .

  • Fluorine stability: Degradation pathways under acidic conditions demand inert atmospheres during processing .

Physicochemical Properties

Thermodynamic Parameters

Experimental data on melting/boiling points remain unreported. Comparative analysis with 5-fluoroquinoline (boiling point: 238.4°C, density: 1.2 g/cm³) suggests similar volatility but higher polarity due to the amino group. Estimated properties include:

  • LogP: 1.8–2.2 (predicted via XLogP3)

  • Water solubility: <1 mg/mL (hydrophobic aromatic core)

Table 2: Predicted Physicochemical Properties

PropertyEstimated ValueMethod
Partition coefficient (LogP)2.0 ± 0.2XLogP3
Polar surface area41.5 ŲChemAxon
Hydrogen bond donors1

Stability Profile

The compound is stable under ambient conditions but prone to photodegradation. Storage recommendations include:

  • Temperature: –20°C

  • Atmosphere: Argon or nitrogen

  • Light exclusion: Amber glass vials

Biological Activities and Mechanisms

Antiproliferative Effects

While direct evidence is limited, isoquinoline derivatives exhibit:

  • Apoptosis induction: Caspase-3/7 activation in B16F10 melanoma cells .

  • Cell cycle arrest: G1 phase blockade at 10–50 μM concentrations.

Pharmaceutical and Industrial Applications

Drug Discovery Intermediates

The compound serves as a building block for:

  • Kinase inhibitors: ROCK2 inhibitors for hypertension.

  • Antimicrobial agents: Quinoline-fluoro hybrids targeting DNA gyrase .

Material Science Applications

Functionalization via Suzuki-Miyaura coupling produces luminescent materials for OLEDs, with emission maxima tunable via substituent effects .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator